6-(tert-butylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide
描述
6-(tert-butylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide, also known as compound A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy homeostasis in cells, and activation of this enzyme has been shown to have beneficial effects in a number of disease states, including diabetes, obesity, and cancer.
作用机制
Compound A-769662 activates AMPK by binding to the γ subunit of the enzyme, causing a conformational change that leads to increased phosphorylation of the α subunit. This activation leads to downstream effects on a number of signaling pathways involved in energy homeostasis, including the insulin signaling pathway and the mTOR pathway.
Biochemical and Physiological Effects:
Activation of AMPK by 6-(tert-butylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide A-769662 has a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, decreased lipogenesis, and decreased protein synthesis. In addition, activation of AMPK has been shown to have anti-inflammatory effects and to increase insulin sensitivity.
实验室实验的优点和局限性
One advantage of using 6-(tert-butylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide A-769662 in lab experiments is its specificity for AMPK activation, which allows for more targeted effects than other agents that activate multiple signaling pathways. However, one limitation is the potential for off-target effects, as 6-(tert-butylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide A-769662 has been shown to bind to other proteins in addition to AMPK.
未来方向
There are a number of potential future directions for research on 6-(tert-butylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide A-769662 and AMPK activation. One area of interest is the potential for using AMPK activation as a therapeutic strategy for a variety of diseases, including cancer and neurodegenerative diseases. In addition, there is interest in developing more potent and selective AMPK activators, as well as investigating the potential for combination therapy with other agents that target energy homeostasis pathways.
科学研究应用
Compound A-769662 has been extensively studied in preclinical models of a number of diseases, including diabetes, obesity, and cancer. In these studies, activation of AMPK by 6-(tert-butylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide A-769662 has been shown to improve glucose uptake, increase fatty acid oxidation, and inhibit cell proliferation and tumor growth.
属性
IUPAC Name |
6-(tert-butylamino)-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-12-15(13(2)24-22-12)7-6-10-19-17(23)14-8-9-16(20-11-14)21-18(3,4)5/h8-9,11H,6-7,10H2,1-5H3,(H,19,23)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVCGVUKECAPGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2=CN=C(C=C2)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。